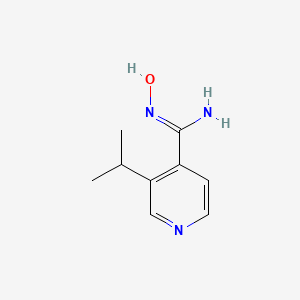
4-(3-Methoxypropoxy)-2,3-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxypropoxy)-2,3-dimethylpyridine is an organic compound with the molecular formula C11H17NO3 It is a derivative of pyridine, characterized by the presence of methoxypropoxy and dimethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine typically involves the reaction of 2,3-dimethyl-4-chloropyridine with 3-methoxypropanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures (60-70°C) for about 30 minutes, followed by the addition of a phase transfer catalyst like tetrabutylammonium chloride. The mixture is then stirred at 90-95°C for several hours to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypropoxy)-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxypropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxypropoxy)-2,3-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound, like rabeprazole, act as proton pump inhibitors by binding to the gastric H,K-ATPase enzyme, thereby inhibiting gastric acid secretion . The binding involves the formation of a covalent bond with the enzyme, leading to its inactivation.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine: A related compound with a chloromethyl group instead of a methoxypropoxy group.
4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol: A similar compound with a hydroxymethyl group.
Uniqueness
4-(3-Methoxypropoxy)-2,3-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(3-methoxypropoxy)-2,3-dimethylpyridine |
InChI |
InChI=1S/C11H17NO2/c1-9-10(2)12-6-5-11(9)14-8-4-7-13-3/h5-6H,4,7-8H2,1-3H3 |
InChI Key |
FNICENVHYSAYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
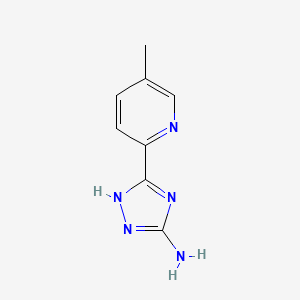
![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)
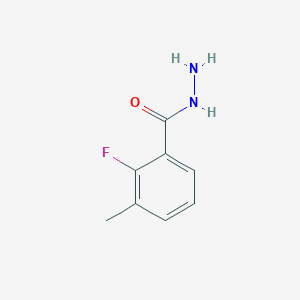
![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)
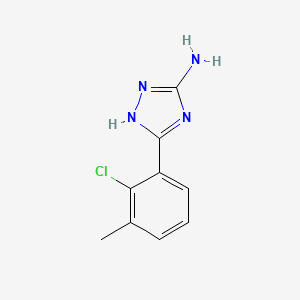
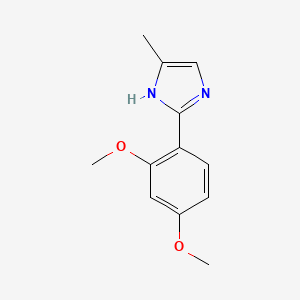

![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
